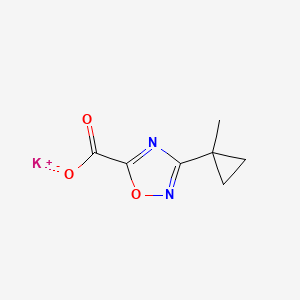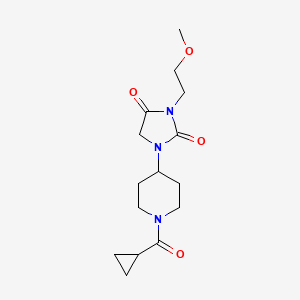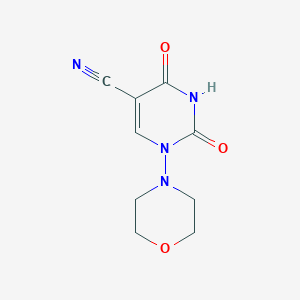![molecular formula C21H15Cl4N3O4 B2598355 2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide CAS No. 477325-52-3](/img/structure/B2598355.png)
2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains two 2,4-dichlorophenoxy groups, an acetyl group, and a pyridin-4-yl group. The 2,4-dichlorophenoxy group is a common moiety in several herbicides, including 2,4-D . The pyridin-4-yl group is a common structure in many organic compounds and drugs, contributing to various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dichlorophenoxy groups, the acetyl group, and the pyridin-4-yl group. These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the dichlorophenoxy and pyridin-4-yl groups. For example, the dichlorophenoxy group could potentially undergo reactions like dechlorination or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the dichlorophenoxy groups would likely make the compound relatively polar and could contribute to its solubility in water .Scientific Research Applications
- Utility of PFP : PFP has been employed as a protecting group for phenols, a fluorinating reagent, and a component in polymer frameworks. These unique materials exhibit improved processability, mechanical strength, and compatibility with hybrid composites while maintaining high-temperature resistance .
- Potential Applications : Consider their use in preventing and treating disorders related to elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
- Tridentate Pincer Ligands : Explore the potential of pincer-type ligands derived from pyridine-4-yl-dicarboxylic acids. These ligands have applications in metal extraction, catalysis, and supramolecular assemblies .
- Applications : Explore their use in demanding aerospace applications and expand the utility of hydrofluoroethers (HFEs) .
Organofluorine Chemistry and Polymer Synthesis
Biological Activity and Blood Glucose Regulation
Supramolecular Chemistry and Molecular Switches
Near-Infrared Organic Light-Emitting Diodes (NIR OLEDs)
Materials Science and Fluoropolymer Architectures
Mechanochemical Synthesis and Solvent-Free Polymerizations
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl4N3O4/c22-12-1-3-18(14(24)7-12)31-10-20(29)27-16-5-6-26-9-17(16)28-21(30)11-32-19-4-2-13(23)8-15(19)25/h1-9H,10-11H2,(H,28,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBDYKPIYOQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide](/img/structure/B2598283.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)



![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)